molecular formula C23H29Cl4N3O B1202113 Quinacrine mustard CAS No. 64046-79-3

Quinacrine mustard

Cat. No.: B1202113
CAS No.: 64046-79-3
M. Wt: 505.3 g/mol
InChI Key: GBQNIQYUTXKVHN-UHFFFAOYSA-N
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Preparation Methods

Quinacrine mustard can be synthesized through various methods. One common approach involves the reaction of quinacrine with mustard gas (bis(2-chloroethyl) sulfide). The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis using similar reaction pathways, with additional purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Quinacrine mustard undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Quinacrine mustard exerts its effects primarily through its ability to bind to DNA. It intercalates between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This binding can inhibit DNA replication and transcription, leading to cell death. The compound also affects various molecular targets and pathways, including the NF-κB, p53, and AKT pathways, which are involved in cell survival and apoptosis .

Comparison with Similar Compounds

Quinacrine mustard is unique compared to other similar compounds due to its specific DNA-binding properties and fluorescence characteristics. Similar compounds include:

These compounds share some structural similarities with this compound but differ in their specific applications and mechanisms of action.

Properties

CAS No.

64046-79-3

Molecular Formula

C23H29Cl4N3O

Molecular Weight

505.3 g/mol

IUPAC Name

1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine;hydrochloride

InChI

InChI=1S/C23H28Cl3N3O.ClH/c1-16(4-3-11-29(12-9-24)13-10-25)27-23-19-7-5-17(26)14-22(19)28-21-8-6-18(30-2)15-20(21)23;/h5-8,14-16H,3-4,9-13H2,1-2H3,(H,27,28);1H

InChI Key

GBQNIQYUTXKVHN-UHFFFAOYSA-N

SMILES

CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC

Canonical SMILES

CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl

4213-45-0

Pictograms

Acute Toxic; Irritant; Health Hazard

Synonyms

Acrichine Yperite
Mustard, Quinacrine
Quinacrine Mustard
Yperite, Acrichine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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